Butyl (3S)-3-hydroxybutanoate
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Overview
Description
(S)-3-Hydroxybutyric acid butyl ester is an ester compound derived from 3-hydroxybutyric acid and butanol Esters are organic compounds characterized by the presence of a carbonyl group adjacent to an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxybutyric acid butyl ester typically involves the esterification of (S)-3-hydroxybutyric acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of esters like (S)-3-Hydroxybutyric acid butyl ester can be achieved through continuous flow processes. These methods often employ catalysts and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (S)-3-Hydroxybutyric acid butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (S)-3-hydroxybutyric acid and butanol
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Utilizes a strong base such as sodium hydroxide.
Reduction: Employs lithium aluminum hydride as the reducing agent.
Major Products:
Hydrolysis: Produces (S)-3-hydroxybutyric acid and butanol.
Reduction: Yields the corresponding alcohols.
Transesterification: Results in a new ester and an alcohol.
Scientific Research Applications
(S)-3-Hydroxybutyric acid butyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.
Industry: Utilized in the production of biodegradable plastics and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxybutyric acid butyl ester involves its hydrolysis to (S)-3-hydroxybutyric acid and butanol. The (S)-3-hydroxybutyric acid can then enter metabolic pathways, such as the citric acid cycle, where it is further metabolized to produce energy . The ester itself may also interact with cellular membranes, influencing their fluidity and permeability .
Comparison with Similar Compounds
Ethyl Acetate: Another ester with similar properties but derived from acetic acid and ethanol.
Methyl Butyrate: An ester formed from butyric acid and methanol, known for its fruity aroma.
Butyl Propionate: An ester derived from propionic acid and butanol.
Uniqueness: (S)-3-Hydroxybutyric acid butyl ester is unique due to its specific structure, which allows it to participate in metabolic pathways and potentially serve as a biomarker for metabolic conditions. Its applications in biodegradable plastics and as a flavoring agent also distinguish it from other esters .
Properties
CAS No. |
61597-99-7 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
butyl (3S)-3-hydroxybutanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
LHDWRKCOQQHAMP-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCOC(=O)C[C@H](C)O |
Canonical SMILES |
CCCCOC(=O)CC(C)O |
Origin of Product |
United States |
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